
3,3-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Medicinal Applications
Activated Anilide in Heterocyclic Synthesis : A study by Hafiz, Ramiz, and Sarhan (2011) explored the synthesis of new dihydropyridines, butanamide derivatives, dihydropyridazines, and thiourea derivatives through reactions involving 3-aminopyridine. These compounds, confirmed through elementary analysis and spectroscopy, highlight the role of similar compounds in synthesizing heterocyclic structures with potential pharmacological applications (Hafiz, Ramiz, & Sarhan, 2011).
Microwave-Assisted Synthesis and Biological Evaluation : Deohate and Palaspagar (2020) reported the microwave-assisted cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides, leading to pyrimidine-linked pyrazole heterocyclics. These compounds were evaluated for their insecticidal and antibacterial potential, indicating the compound's relevance in developing bioactive heterocyclics (Deohate & Palaspagar, 2020).
Neuroprotective Agents for Alzheimer's Disease : A series of N-acylaminophenothiazines, derived from related compounds, were investigated by González-Muñoz et al. (2011) for their neuroprotective properties. These compounds showed selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and potential for treating Alzheimer's disease (González-Muñoz et al., 2011).
Antimicrobial Heterocycles : Darwish, Kheder, and Farag (2010) described the synthesis of new pyridine-based heterocycles with antimicrobial evaluation, demonstrating moderate activity. This work underscores the compound's utility in generating bioactive molecules with potential therapeutic applications (Darwish, Kheder, & Farag, 2010).
Chemical Synthesis and Material Science
- Synthesis of Polymeric Materials : Liaw, Huang, and Chen (2006) explored the synthesis of fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units. This research highlights the application of similar compounds in synthesizing high-performance materials with exceptional solubility, thermal stability, and mechanical properties (Liaw, Huang, & Chen, 2006).
Propriétés
IUPAC Name |
3,3-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)10-14(19)17-12-7-9-18(11-12)13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPTKCSWZTCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

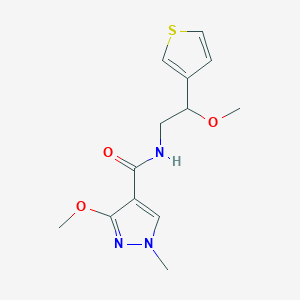
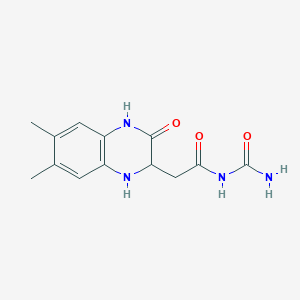
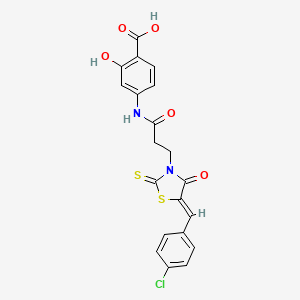
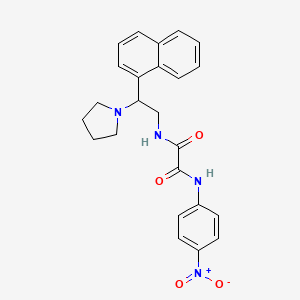
![(E)-methyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2651994.png)
![4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2651995.png)
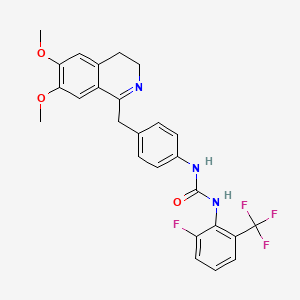
![1-Oxaspiro[3.4]octan-3-one](/img/structure/B2651999.png)
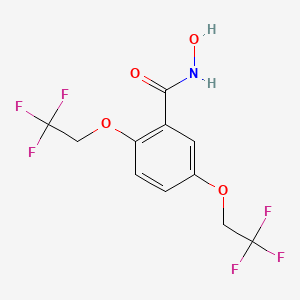

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)

![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)
